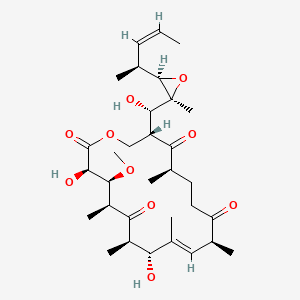
13-Deoxytedanolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Deoxytedanolide, also known as this compound, is a useful research compound. Its molecular formula is C32H50O10 and its molecular weight is 594.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Introduction to 13-Deoxytedanolide
This compound is a marine-derived macrolide compound, first isolated from the sponge Mycale adhaerens. It is structurally related to tedanolide and has garnered attention for its unique mechanism of action as a protein synthesis inhibitor in eukaryotic cells. This article explores the scientific research applications of this compound, focusing on its biological activity, synthetic methodologies, and potential therapeutic implications.
Antitumor Activity
Research has demonstrated that this compound possesses significant antitumor activity. In vitro studies indicate that it has an IC50 value of approximately 94 pg/mL against P388 murine leukemia cells, suggesting potent cytotoxic effects . Additionally, in vivo studies have shown that it can slow tumor growth rates, with a T/C value indicating enhanced median survival times in treated subjects .
Structure-Activity Relationship (SAR)
Initial structure-activity relationship studies have provided insights into the biological profile of this compound. Variations in its chemical structure have been explored to optimize its cytotoxicity and binding efficiency. For instance, modifications to the C13 position have shown varying effects on the compound's activity against different cancer cell lines . The following table summarizes key SAR findings:
| Compound Variant | Cytotoxicity (IC50) | Polypeptide Elongation Inhibition (IC50) |
|---|---|---|
| This compound | 0.064 ng/mL | >5000 ng/mL |
| Variant A | 0.2 ng/mL | 49 ng/mL |
| Variant B | 9.2 ng/mL | 500 ng/mL |
Total Synthesis Approaches
The total synthesis of this compound has been a subject of extensive research due to its complex structure. Various synthetic routes have been developed, highlighting innovative strategies such as:
- Bifunctional Dithiane-Vinyl Iodide Linchpin : This approach facilitates the construction of key fragments necessary for assembling the complete molecule .
- Aldol Reactions : Highly stereoselective aldol reactions have been employed to establish critical carbon skeletons within the molecule .
The following table outlines notable synthetic strategies and their respective yields:
| Synthesis Methodology | Yield (%) |
|---|---|
| Bifunctional Dithiane Strategy | 77 |
| Aldol Reaction | Variable |
| Macrocyclization Techniques | High |
Case Studies
-
Case Study: In Vivo Tumor Inhibition
Researchers conducted a study on mice implanted with P388 leukemia cells treated with this compound. Results indicated a significant increase in lifespan and a notable reduction in tumor size compared to control groups, demonstrating its potential as an anticancer agent . -
Case Study: Structural Analysis
X-ray crystallography studies provided detailed insights into how this compound binds to the ribosomal E-site, revealing critical interactions that stabilize its binding and inhibit protein synthesis effectively .
Eigenschaften
Molekularformel |
C32H50O10 |
|---|---|
Molekulargewicht |
594.7 g/mol |
IUPAC-Name |
(3R,4S,5S,7R,8R,9E,11S,15R,17R)-3,8-dihydroxy-17-[(S)-hydroxy-[(2S,3R)-2-methyl-3-[(Z,2S)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone |
InChI |
InChI=1S/C32H50O10/c1-10-11-17(3)30-32(8,42-30)29(38)22-15-41-31(39)27(37)28(40-9)21(7)26(36)20(6)24(34)19(5)14-18(4)23(33)13-12-16(2)25(22)35/h10-11,14,16-18,20-22,24,27-30,34,37-38H,12-13,15H2,1-9H3/b11-10-,19-14+/t16-,17+,18+,20-,21-,22+,24+,27-,28+,29+,30-,32+/m1/s1 |
InChI-Schlüssel |
YTOSLGBJMGPGPA-ICYGJJGBSA-N |
Isomerische SMILES |
C/C=C\[C@H](C)[C@@H]1[C@](O1)(C)[C@H]([C@H]2COC(=O)[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H](/C(=C/[C@@H](C(=O)CC[C@H](C2=O)C)C)/C)O)C)C)OC)O)O |
Kanonische SMILES |
CC=CC(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(C(=CC(C(=O)CCC(C2=O)C)C)C)O)C)C)OC)O)O |
Synonyme |
13-deoxytedanolide deoxytedanolide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















